6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one
Description
6-Hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one is a coumarin derivative featuring a chromen-2-one core substituted with a hydroxy group at position 6, a methyl group at position 7, and a (3-methoxyphenyl)amino-methyl moiety at position 2.
Properties
IUPAC Name |
6-hydroxy-4-[(3-methoxyanilino)methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-6-17-15(9-16(11)20)12(7-18(21)23-17)10-19-13-4-3-5-14(8-13)22-2/h3-9,19-20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDHVCFLCLJGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one typically involves multi-step reactions. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using green solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Scientific Research Applications
6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties, similar to other coumarins like warfarin.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes like oxidoreductases by forming stable enzyme-inhibitor complexes through hydrophobic interactions . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- The target compound ’s 4-[(3-MeOPh)NHCH2] group balances hydrogen bonding (NH) and lipophilicity (methoxy), unlike the polar bis(2-MeOEt) group in or the bulky bromine in .
- Substitutions at position 3 (e.g., 4-ClPh in ) often enhance π-π interactions in receptor binding, whereas the target’s position 4 substitution may favor different binding modes.
Hydrogen Bonding and Crystallinity
- The target compound’s 6-OH and NH groups likely form intramolecular hydrogen bonds, as observed in ’s crystal structure (N–H⋯O motifs generating S(6) rings) .
- In contrast, brominated analogs () exhibit intermolecular O–H⋯O bonds due to the absence of NH groups, leading to distinct crystal packing .
Bioactivity Considerations
- Antioxidant Activity: 7-Hydroxy-substituted chromenones (e.g., ) show radical-scavenging properties due to phenolic OH groups .
- Enzyme Inhibition : Phosphorylated derivatives () exhibit kinase inhibition, highlighting the role of substituent electronegativity .
- Metabolic Stability : Methoxy groups (as in ) resist oxidative metabolism compared to hydroxy groups, suggesting the target’s 3-MeOPh group may enhance stability .
Biological Activity
6-Hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This compound features a complex structure with multiple functional groups, including a hydroxy group, an amino group, and a methoxyphenyl moiety, which contribute to its potential therapeutic properties.
- Molecular Formula : C18H17NO4
- Molecular Weight : Approximately 313.34 g/mol
- IUPAC Name : this compound
Structural Features
The compound's structure can be represented as follows:
The unique arrangement of the hydroxyl, methoxy, and amino groups allows for various interactions within biological systems.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in this compound enhances its ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related conditions.
Antimicrobial Properties
Studies have shown that coumarin derivatives possess antimicrobial activity against various pathogens. The specific interactions of this compound with bacterial and fungal strains suggest potential applications in treating infections.
Enzyme Inhibition
Acetylcholinesterase (AChE) Inhibition :
The compound has been evaluated for its inhibitory effects on AChE, an enzyme associated with neurodegenerative diseases. In vitro studies report IC50 values indicating significant inhibition:
Monoamine Oxidase (MAO) Inhibition :
This compound also demonstrates inhibitory activity against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. The inhibition profiles suggest potential use in managing depression and anxiety disorders:
Anticancer Activity
Recent studies have explored the anticancer potential of coumarin derivatives, including this compound. The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative damage in vitro, suggesting its utility in neurodegenerative disease models.
- Antimicrobial Efficacy : In a comparative analysis of several coumarin derivatives, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : Investigations into the mechanism revealed that the compound interacts with specific receptors involved in neuroprotection and inflammation pathways, providing insights into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
